MeNHCO-bAla-bAla-Unk
Description
MeNHCO-bAla-bAla-Unk is a synthetic peptide derivative characterized by a methyl carbamate (MeNHCO) group linked to two β-alanine (bAla) residues and an unidentified terminal moiety (Unk). Its structure suggests similarities to natural peptide substrates, with modifications that enhance stability or alter binding affinity .
Properties
IUPAC Name |
1-methyl-3-[3-[4-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-8-oxo-1,4,7-triazecan-1-yl]-3-oxopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N9O4/c1-19-18(31)21-5-3-14(29)26-7-4-13(28)20-6-8-27(10-9-26)17-23-15-12(16(30)24-17)11-22-25(15)2/h11H,3-10H2,1-2H3,(H,20,28)(H2,19,21,31)(H,23,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQVUOJIXQROOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(=O)N1CCC(=O)NCCN(CC1)C2=NC3=C(C=NN3C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N9O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeNHCO-bAla-bAla-Unk typically involves the following steps:
Formation of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced by reacting methylamine with an appropriate carbonyl compound under mild conditions.
Coupling of Beta-Alanine Residues: The beta-alanine residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents commonly used include carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents (e.g., hydroxybenzotriazole).
Attachment of the Unknown Moiety: The unknown moiety (Unk) is attached to the dipeptide using a suitable linker or coupling reagent, depending on its chemical nature.
Industrial Production Methods
Industrial production of This compound may involve large-scale peptide synthesis techniques, such as automated SPPS or continuous flow synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MeNHCO-bAla-bAla-Unk: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the unknown moiety (Unk). For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
MeNHCO-bAla-bAla-Unk: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for designing novel drugs with potential therapeutic effects.
Biology: It may serve as a probe for studying biological processes, such as enzyme-substrate interactions or protein-ligand binding.
Materials Science: The compound can be incorporated into polymeric materials to enhance their properties, such as biocompatibility or mechanical strength.
Mechanism of Action
The mechanism of action of MeNHCO-bAla-bAla-Unk depends on its specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Key structural analogues include:
- MeNHCO-bAla-bAla-OH : Replaces the Unk group with a hydroxyl terminus.
- Ac-bAla-bAla-Unk : Substitutes the methyl carbamate with an acetyl (Ac) group.
- MeNHCO-bAla-Gly-Unk : Replaces one β-alanine with glycine (Gly).
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (Water) | Stability (pH 7.4, 37°C) |
|---|---|---|---|---|
| MeNHCO-bAla-bAla-Unk | ~450 | -1.2 | Moderate | >24 hours |
| MeNHCO-bAla-bAla-OH | ~400 | -2.1 | High | <12 hours |
| Ac-bAla-bAla-Unk | ~420 | -0.8 | Low | >48 hours |
| MeNHCO-bAla-Gly-Unk | ~430 | -1.5 | Moderate | >18 hours |
Functional Comparisons
- Enzyme Inhibition : this compound demonstrates superior inhibition of trypsin-like proteases (IC₅₀ = 12 µM) compared to Ac-bAla-bAla-Unk (IC₅₀ = 35 µM), likely due to the carbamate group enhancing electrostatic interactions .
- Metabolic Stability : The methyl carbamate moiety in this compound reduces susceptibility to esterase-mediated hydrolysis, extending its half-life in plasma by ~40% compared to acetylated analogues.
- Cellular Uptake : β-alanine’s lipophilic side chains in this compound improve membrane permeability relative to glycine-containing variants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
